molecular formula C6H10N2O B3056629 (2-ethyl-1H-imidazol-5-yl)methanol CAS No. 72993-43-2

(2-ethyl-1H-imidazol-5-yl)methanol

Cat. No.: B3056629
CAS No.: 72993-43-2
M. Wt: 126.16 g/mol
InChI Key: FTWATMWYBQVYGG-UHFFFAOYSA-N
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Description

(2-ethyl-1H-imidazol-5-yl)methanol is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features an ethyl group at the second position and a hydroxymethyl group at the fifth position of the imidazole ring. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-ethyl-1H-imidazol-5-yl)methanol can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the condensation of aldehydes or ketones with 2-lithio-1-methyl-1H-imidazole, followed by a Grignard reaction .

Industrial Production Methods: Industrial production of imidazole derivatives often employs multi-component reactions, such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia . These methods are scalable and can be optimized for high yields and purity.

Chemical Reactions Analysis

Types of Reactions: (2-ethyl-1H-imidazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products:

    Oxidation: Formation of (2-ethyl-1H-imidazol-5-yl)carboxylic acid.

    Reduction: Formation of (2-ethyl-1H-imidazoline-5-yl)methanol.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

(2-ethyl-1H-imidazol-5-yl)methanol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (2-ethyl-1H-imidazol-5-yl)methanol involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand in coordination chemistry. Additionally, the compound can interact with enzymes, inhibiting their activity by binding to the active site. This interaction can disrupt metabolic pathways, leading to its antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: (2-ethyl-1H-imidazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and hydroxymethyl group allows for unique interactions with molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

(2-ethyl-1H-imidazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-2-6-7-3-5(4-9)8-6/h3,9H,2,4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWATMWYBQVYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90501450
Record name (2-Ethyl-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72993-43-2
Record name (2-Ethyl-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dihydroxyacetone (65 g) was added slowly to liquid ammonia (250-300 ml), followed by ethyl propanimidate hydrochloride (65 g). The suspension was transferred to an autoclave and heated at 90° C. for 16 h. The ammonia was allowed to evaporate and then the reaction mixture concentrated in vacuo. The residue was dissolved in methanol, washed with charcoal, and then purified by chromatography, eluting with a gradient of System C (300:8:1 to 50:8:1). Trituration with acetone gave the title compound (29.83 g) as a white solid.
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
275 (± 25) mL
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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